molecular formula C8H10O4S B13954323 (4-Methoxyphenyl)methanesulfonic acid

(4-Methoxyphenyl)methanesulfonic acid

Cat. No.: B13954323
M. Wt: 202.23 g/mol
InChI Key: OTOYGJIETWWKKK-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)methanesulfonic acid is an organic compound with the molecular formula C8H10O4S. It is a derivative of methanesulfonic acid, where a methoxyphenyl group is attached to the methane carbon. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)methanesulfonic acid typically involves the sulfonation of 4-methoxybenzyl alcohol. The reaction is carried out using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)methanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, methoxyphenylmethane compounds, and substituted methanesulfonic acid derivatives .

Scientific Research Applications

(4-Methoxyphenyl)methanesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)methanesulfonic acid involves its ability to act as a strong acid, donating protons in various chemical reactions. It can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes. The sulfonic acid group plays a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxyphenyl)methanesulfonic acid is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and industrial processes where other sulfonic acids may not be as effective .

Properties

IUPAC Name

(4-methoxyphenyl)methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4S/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOYGJIETWWKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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